1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and unique chemical properties, making the compound potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of a bifuran derivative with a thiophene-containing isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The specific conditions and reagents used can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler urea compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)urea
- 1-(Bifuran-2-ylmethyl)-3-(thiophen-2-yl)urea
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both bifuran and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(16-13-2-1-7-20-13)15-8-11-3-4-12(19-11)10-5-6-18-9-10/h1-7,9H,8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKCKRAQQZNXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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